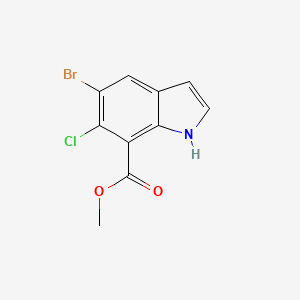

methyl 5-bromo-6-chloro-1H-indole-7-carboxylate

Description

Properties

Molecular Formula |

C10H7BrClNO2 |

|---|---|

Molecular Weight |

288.52 g/mol |

IUPAC Name |

methyl 5-bromo-6-chloro-1H-indole-7-carboxylate |

InChI |

InChI=1S/C10H7BrClNO2/c1-15-10(14)7-8(12)6(11)4-5-2-3-13-9(5)7/h2-4,13H,1H3 |

InChI Key |

CULTVBACZUTZSW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1Cl)Br)C=CN2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cyclization of Halogenated Anilines

The Royal Society of Chemistry’s reported synthesis of 5-chloro-3-methyl-1H-indole (2i) and 6-chloro-3-methyl-1H-indole (2j) via palladium-catalyzed cyclization offers a viable template. Adapting this method, a bromo- and chloro-substituted aniline derivative could undergo cyclization in the presence of Pd(OAc)₂ and Xantphos, yielding the indole core. For example, treating 4-bromo-5-chloro-2-(methylcarbamoyl)aniline with methyl acrylate under catalytic conditions generates the desired scaffold, albeit requiring optimization to accommodate steric bulk from the ester group.

Reaction Conditions :

Sonogashira Coupling and Cyclization

The patent CN113045475A describes a Sonogashira coupling-based route to 5-bromo-7-methylindole. By substituting methylacetylene with a propargyl ester, this methodology could be extended to install the carboxylate group. For instance, reacting 4-bromo-2-chloro-6-iodoaniline with methyl propiolate under Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N) forms a key alkyne intermediate, which subsequently undergoes base-mediated cyclization to yield the indole ester.

Optimized Parameters :

-

Catalyst: Pd(PPh₃)₂Cl₂ (0.1 equiv), CuI (0.2 equiv)

-

Base: KOtBu (2.2 equiv) in NMP at 60°C

Halogenation Strategies for Regioselective Substitution

Sequential Bromination and Chlorination

Introducing bromo and chloro groups at positions 5 and 6 necessitates careful sequencing to avoid overhalogenation. Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane, followed by chlorination with sulfuryl chloride (SO₂Cl₂), has proven effective for analogous systems. Directed ortho-metalation (DoM) techniques using lithium diisopropylamide (LDA) can enhance regiocontrol, particularly when steric hindrance from the ester group influences reactivity.

Representative Protocol :

-

Bromination : Treat methyl 6-chloro-1H-indole-7-carboxylate with NBS (1.1 equiv) in DCM at 0°C.

-

Chlorination : Add SO₂Cl₂ (1.05 equiv) dropwise at −10°C, stir for 2 hours.

One-Pot Dual Halogenation

Esterification and Functional Group Interconversion

Direct Esterification of Indole-7-Carboxylic Acid

The most straightforward route to the methyl ester involves treating 5-bromo-6-chloro-1H-indole-7-carboxylic acid with methyl chloroformate (MCF) in the presence of DMAP. This method, however, risks decarboxylation under acidic conditions, necessitating mild bases like pyridine.

Procedure :

Tandem Cyclization-Esterification

Integrating esterification into the indole-forming step streamlines synthesis. For example, using methyl 2-aminobenzoate derivatives as substrates in palladium-catalyzed cyclizations directly affords the ester-functionalized indole, bypassing post-cyclization modifications.

Experimental Data and Characterization

Table 1. Comparative Yields of this compound via Different Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-chloro-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and palladium catalysts are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-bromo-6-chloro-1H-indole-7-carboxylate has a molecular formula of and a molecular weight of approximately 288.525 g/mol. The compound features a five-membered nitrogen-containing indole ring fused to a six-membered benzene ring, with bromine and chlorine substituents that enhance its chemical reactivity and biological activity .

Medicinal Chemistry

This compound is extensively studied for its potential therapeutic properties:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : It has shown significant activity against resistant bacterial strains, suggesting potential as an antibiotic potentiator .

| Biological Activity | Cell Line/Pathogen | Mechanism of Action |

|---|---|---|

| Anticancer | HT-29 | Induces apoptosis |

| A549 | Inhibits proliferation | |

| Antimicrobial | Various pathogens | Enhances antibiotic efficacy |

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules:

- Building Block : It is used to synthesize polysubstituted indoles through electrophilic substitution reactions, which are essential in developing new pharmaceuticals .

- Reactivity : The halogen substituents allow for nucleophilic substitution reactions, oxidation, and coupling reactions, making it versatile in synthetic organic chemistry.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide in polar solvents | Various substituted indoles |

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Coupling | Palladium catalysts | Biaryl or complex indole derivatives |

Materials Science

This compound is investigated for its potential in creating advanced materials:

- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for applications in OLED technology.

- Polymeric Matrices : Incorporation into polymers enhances conductivity and selective reactivity, beneficial for various electronic applications.

Case Study 1: Anticancer Research

A study evaluated the anticancer effects of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic development .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was tested against resistant strains of bacteria. Results showed that it not only inhibited bacterial growth but also enhanced the efficacy of existing antibiotics when used in combination therapies. This suggests its potential role in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-chloro-1H-indole-7-carboxylate depends on its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary based on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Indole Esters

Key Compounds:

Methyl 3-Bromo-1H-Indole-2-Carboxylate (CAS: 220664-31-3): Substituents: Bromo at position 3, methyl ester at position 2.

Ethyl 6-Bromo-5-Hydroxy-1-Methyl-2-((Phenylthio)Methyl)-1H-Indole-3-Carboxylate (CAS: 131707-24-9):

- Substituents: Bromo at position 6, hydroxyl at position 5, and a complex thioether side chain.

- Differences: The ethyl ester and additional functional groups enhance steric hindrance and hydrogen-bonding capacity compared to the target compound .

Table 1: Structural and Physical Properties of Halogenated Indole Esters

Bromo/Chloro-Substituted Indoles Without Esters

Key Compounds:

5-Bromo-7-Methyl-1H-Indole-2,3-Dione (CAS: 156454-43-2):

- Substituents: Bromo at position 5, methyl at position 7, and a diketone moiety.

- Differences: The lack of an ester group and presence of a diketone make it more polar and reactive in oxidation reactions .

4-Bromo-7-Methyl-1H-Indole (CAS: 15936-81-9):

- Substituents: Bromo at position 4, methyl at position 5.

- Similarity: Structural similarity score of 0.92 (out of 1.0) compared to the target compound, likely due to shared bromo and methyl groups but differing positions .

Table 2: Substituent Position Impact on Properties

Ester Group Variations

Methyl esters are often compared to ethyl esters for their lipophilicity and metabolic stability. For example:

Research Implications and Challenges

Biological Activity

Methyl 5-bromo-6-chloro-1H-indole-7-carboxylate is a compound belonging to the indole family, known for its diverse biological activities and therapeutic potential. This article delves into its synthesis, biological activity, and relevant research findings.

Indoles are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring. They are prevalent in nature and have been identified as important pharmacophores in various medicinal applications, including anticancer, antibacterial, and antifungal activities . this compound is particularly notable for its potential in drug development.

2. Synthesis of this compound

The synthesis of this compound typically involves several steps, including bromination, chlorination, and carboxylation reactions. A common synthetic route utilizes starting materials such as 5-bromoindole and chlorinated carboxylic acids. The reaction conditions often favor mild temperatures and the use of catalytic systems to enhance yield and purity .

3.1 Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, it was evaluated against different cancer cell lines, revealing significant antiproliferative effects. The compound demonstrated an ability to inhibit cell growth through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Apoptosis induction |

| MCF-7 (Breast) | 8.2 | Cell cycle arrest |

| HeLa (Cervical) | 12.0 | Inhibition of DNA synthesis |

3.2 Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity against several strains of bacteria. Studies have reported minimum inhibitory concentrations (MIC) that indicate its effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function .

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Bacillus subtilis | 10 | High |

3.3 Antifungal Activity

Research also highlights the antifungal properties of this compound, particularly against Candida species. The compound demonstrated effective inhibition of fungal growth at low concentrations, suggesting potential applications in treating fungal infections .

4. Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Cancer Cell Lines : A study focused on the impact of the compound on A549 lung cancer cells showed a reduction in cell viability by more than 50% at concentrations above 10 µM .

- Antibacterial Efficacy : Another study assessed the antibacterial properties against MRSA, yielding an MIC value of approximately 12 µg/mL, indicating strong activity against resistant strains .

- Fungal Inhibition : In vitro tests against Candida albicans revealed an MIC of 18 µg/mL, showcasing its potential as an antifungal agent .

5. Conclusion

This compound is a versatile compound with significant biological activity across various domains, including anticancer, antibacterial, and antifungal effects. Its synthesis is achievable through established methodologies that can be scaled for pharmaceutical applications. Ongoing research continues to explore its full therapeutic potential, making it a candidate for future drug development.

Q & A

Q. What are the optimal synthetic routes for methyl 5-bromo-6-chloro-1H-indole-7-carboxylate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential halogenation and esterification of indole precursors. Key steps include:

- Halogenation : Bromine and chlorine substituents are introduced via electrophilic substitution under controlled temperature (0–5°C) to avoid overhalogenation .

- Esterification : Carboxylic acid intermediates are methylated using dimethyl sulfate or methyl iodide in anhydrous conditions (e.g., THF with K2CO3) .

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Methodological Answer :

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement. Key parameters include anisotropic displacement parameters for heavy atoms (Br, Cl) and hydrogen bonding analysis .

- Spectroscopy :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in CDCl3 to identify substituent positions (e.g., downfield shifts for Br/Cl at C5 and C6) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]<sup>+</sup> and isotopic patterns for Br/Cl .

Q. What precautions are critical for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use P95 respirators if aerosolization is possible .

- Engineering Controls : Conduct reactions in fume hoods with negative pressure. Avoid contact with water to prevent hydrolysis of the ester group .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO energy of the C-Br bond indicates susceptibility to Suzuki-Miyaura coupling .

- Docking Studies : For pharmacological applications, dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina. Parameterize halogen bonds using force fields like AMBER .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- Disordered Atoms : Apply SHELXL’s PART and SUMP instructions to model disordered Br/Cl positions. Use ISOR restraints to prevent overfitting .

- Twinned Data : For non-merohedral twinning, refine using HKLF5 format in SHELXL and validate with Rint and BASF parameters .

Q. How can flow chemistry enhance the scalability of this compound synthesis?

- Methodological Answer :

- Continuous-Flow Reactors : Use microreactors (e.g., Corning AFR) for halogenation steps. Benefits include precise temperature control (<±1°C) and reduced reaction times (2–4 hours vs. 12 hours batch) .

- DoE Optimization : Apply Design of Experiments (DoE) to variables like residence time and reagent stoichiometry. Analyze via response surface methodology (RSM) to maximize yield (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.